5-Isobutyl-4,5-dimethyloxazolidin-2-one

Description

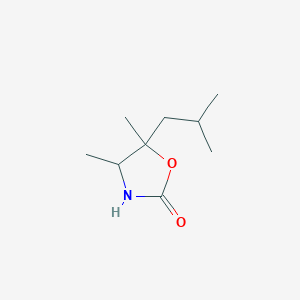

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

4,5-dimethyl-5-(2-methylpropyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C9H17NO2/c1-6(2)5-9(4)7(3)10-8(11)12-9/h6-7H,5H2,1-4H3,(H,10,11) |

InChI Key |

GFYHXWLZCCKDDL-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(OC(=O)N1)(C)CC(C)C |

Origin of Product |

United States |

Mechanistic and Theoretical Investigations of Oxazolidin 2 One Formation and Reactivity

Detailed Catalytic Reaction Mechanisms (e.g., Palladium, Ruthenium Systems)

Transition metal catalysis offers powerful strategies for the synthesis of oxazolidin-2-ones and their derivatives. Palladium and ruthenium-based systems are particularly notable for their efficiency and selectivity in constructing and functionalizing the oxazolidin-2-one ring.

Palladium-Catalyzed Reactions: Palladium catalysts are extensively used in C-N and C-C bond-forming reactions to build complex molecules from oxazolidin-2-one precursors. A key example is the intramolecular carboamination of 4-(but-3-enyl)-substituted oxazolidin-2-ones. This reaction proceeds via a catalytic cycle that typically involves:

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl bromide (ArBr) to form a Pd(II)-aryl intermediate.

Carbopalladation: The intermediate coordinates with the alkene moiety of the oxazolidinone substrate, followed by migratory insertion of the alkene into the Pd-C bond. This step forms a new C-C bond and a five-membered ring.

C-N Bond Formation: The nitrogen atom of the oxazolidinone displaces the palladium catalyst in an intramolecular nucleophilic attack.

Reductive Elimination: This final step forms the bicyclic product and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

These transformations can generate products with multiple stereocenters with high diastereoselectivity (>20:1 dr) nih.gov. The choice of phosphine ligands, such as RuPhos, is critical in modulating the catalyst's reactivity and selectivity nih.gov. Preliminary mechanistic studies of other palladium-catalyzed reactions, such as intramolecular aminohydroxylation, suggest the involvement of a high-valent Pd center where an SN2 type attack by water occurs organic-chemistry.org.

| Catalyst System | Substrate | Product | Key Features |

| [(allyl)PdCl]₂ / RuPhos | 4-(but-3-enyl)-oxazolidin-2-one | Bicyclic oxazolidin-2-one derivative | High diastereoselectivity (>20:1 dr), forms trans-2,5-disubstituted pyrrolidines after conversion nih.gov. |

| Pd(OAc)₂ | N-Aryl carbamates | 3-Aryl-2-oxazolidinones | N-arylation reaction, outcome is sensitive to ligands, bases, and solvents organic-chemistry.org. |

Ruthenium-Catalyzed Synthesis: Ruthenium catalysts have enabled novel, atom-economical routes to oxazolidin-2-ones. One such strategy involves the reaction of vicinal diols with urea in a domino process known as hydrogen autotransfer nih.govdntb.gov.ua. This process consists of two main stages:

Nucleophilic Substitution: The reaction is initiated by a nucleophilic substitution, forming an intermediate.

Alcohol Amination: A subsequent ruthenium-catalyzed amination of the alcohol functionality leads to the cyclized oxazolidin-2-one product.

This method is environmentally benign due to the use of readily available starting materials and its high atom economy. Furthermore, the use of chiral ruthenium complexes, for instance with ligands like (R)-(+)-MeO-BIPHEP, allows for the development of asymmetric versions of this transformation, yielding enantioenriched oxazolidin-2-ones nih.govdntb.gov.ua.

Examination of Reactive Intermediates (e.g., Radical, Carbanion, Nitrene, Isocyanate)

The synthesis of the oxazolidin-2-one ring often proceeds through highly reactive, transient intermediates. Understanding the nature and behavior of these species is fundamental to controlling the reaction outcome. Isocyanate and acyl nitrene intermediates are particularly significant in rearrangement reactions leading to oxazolidin-2-ones.

A prominent example is the synthesis of 4,5-disubstituted oxazolidin-2-ones via a modified Curtius rearrangement nih.govnih.govmdpi.com. The mechanistic sequence is as follows:

An N-acylated chiral auxiliary is converted into a reactive acyl azide (B81097) intermediate upon treatment with an azide source (e.g., trimethylsilyl azide, Me₃SiN₃) mdpi.com.

Thermal decomposition of the acyl azide results in the loss of dinitrogen gas (N₂) and the formation of a highly reactive acyl nitrene intermediate.

The acyl nitrene rapidly undergoes rearrangement to an isocyanate intermediate.

The hydroxyl group, positioned appropriately within the molecule (originating from a preceding aldol (B89426) reaction), then performs an intramolecular nucleophilic attack on the isocyanate carbon. This ring-closing step forms the stable five-membered oxazolidin-2-one ring nih.govmdpi.com.

This pathway leverages the predictable reactivity of isocyanate and nitrene intermediates to achieve an efficient intramolecular cyclization, effectively translating the stereochemistry established in a prior step (e.g., an asymmetric aldol reaction) into the final heterocyclic product nih.govmdpi.com. Other syntheses may involve carbamate (B1207046) intermediates which can dehydrate to form an isocyanate, followed by cyclization mdpi.com.

Intramolecular Ring-Opening and Ring-Closing Reaction Pathways

The oxazolidinone ring can be both the target of synthesis via ring-closing reactions and a reactive participant in ring-opening transformations, serving as a versatile synthetic intermediate.

Intramolecular Ring-Closing: As discussed previously, the intramolecular cyclization of an isocyanate intermediate derived from a β-hydroxy acyl azide is a powerful ring-closing strategy for forming the oxazolidin-2-one core nih.gov. Another example involves the palladium-catalyzed carboamination of γ-aminoalkenes bearing an oxazolidinone auxiliary, where the final step is an intramolecular C-N bond formation that closes a new ring fused to the existing oxazolidinone nih.gov.

Ring-Opening and Tandem Reactions: The oxazolidinone ring itself can undergo cleavage under specific conditions. For instance, N-alkynyl-2-oxazolidinones can experience a base-promoted tandem ring-opening/ring-closing reaction. Promoted by a simple base like potassium carbonate (K₂CO₃), the reaction proceeds without a transition-metal catalyst under ambient conditions rsc.org. This process involves the opening of the oxazolidinone ring followed by a recyclization to afford 2-oxazolines rsc.org.

Furthermore, oxazolidinone-fused aziridines can undergo acid-catalyzed ring-opening with alcohols acs.org. This reaction provides an effective method for synthesizing 2-amino ethers. The strained aziridine ring opens upon activation by a Lewis or Brønsted acid, allowing an alcohol nucleophile to attack, leading to a stereocontrolled formation of the product while the oxazolidinone ring remains intact acs.org.

Stereochemical Control Mechanisms and Facial Selectivity (e.g., π-facial control by chiral auxiliaries)

Oxazolidin-2-ones are renowned for their role as chiral auxiliaries, most notably as "Evans auxiliaries," which are instrumental in asymmetric synthesis researchgate.net. These auxiliaries direct the stereochemical course of reactions by exerting precise facial control over incoming reagents.

The mechanism of stereochemical control relies on the conformationally rigid structure imposed by the auxiliary on an attached acyl group. For an N-acyl oxazolidin-2-one, the substituent at the C4 position (e.g., isopropyl or tert-butyl) effectively blocks one face of the corresponding enolate.

For example, in an asymmetric alkylation reaction:

Deprotonation of the α-proton of the acyl group generates a Z-enolate, which is stabilized by chelation with a metal cation (e.g., Li⁺ or Na⁺).

The bulky substituent at the C4 position of the oxazolidinone ring sterically shields the si-face of the enolate.

Consequently, an electrophile can only approach from the less hindered re-face.

This π-facial control leads to the formation of a new stereocenter with a predictable configuration. The high degree of diastereoselectivity is a hallmark of this method, often exceeding 99% researchgate.net. After the reaction, the chiral auxiliary can be cleaved under mild conditions, yielding the desired chiral product and recovering the auxiliary for reuse. This principle of sterically-controlled facial selectivity has been successfully applied to a wide array of transformations, including aldol reactions, 1,4-additions, and cycloadditions researchgate.netnih.gov.

Application of Computational Chemistry (e.g., DFT Calculations) for Mechanistic Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of oxazolidin-2-one formation and reactivity nih.govnih.gov. DFT calculations provide detailed energetic and structural information about reaction pathways, transition states, and intermediates that may be difficult or impossible to observe experimentally.

Applications of DFT in this field include:

Mechanism Validation: DFT calculations can be used to map the potential energy surface of a proposed reaction mechanism. For instance, in a diastereospecific synthesis of oxazolidinones from α,β-unsaturated lactams, DFT was used to model the transition state of a concerted rearrangement, helping to explain the observed high stereoselectivity nih.gov. The calculations indicated that steric hindrance allows only one of two possible diastereomeric epoxide intermediates to rearrange to the final product nih.gov.

Understanding Stereoselectivity: The origins of facial selectivity in reactions using oxazolidinone chiral auxiliaries have been elucidated through computational studies. These studies can quantify the energetic penalty for an electrophile approaching from the sterically hindered face versus the open face, thus explaining the high diastereoselectivity observed researchgate.net.

Investigating Intermediates: The geometries and stabilities of transient species like nitrenes or isocyanates can be calculated, providing insight into their role in reaction pathways mdpi.com.

Host-Guest Interactions: Molecular modeling and DFT calculations have been employed to understand the interactions between oxazolidinone-containing molecules and other chemical entities, such as cyclodextrins, which is crucial for developing chiral separation techniques mdpi.com.

By providing a quantitative, atomistic view of reaction pathways, DFT calculations complement experimental findings and enable a deeper understanding of the factors that control reactivity and selectivity in oxazolidin-2-one chemistry researchgate.netresearchgate.net.

| Computational Method | Application | Findings |

| DFT | Elucidation of rearrangement mechanism | Confirmed a concerted rearrangement pathway and identified steric hindrance as the source of diastereospecificity nih.gov. |

| DFT (B3LYP/6-31G(d,p)) | Analysis of molecular geometry and reactivity | Optimized structures and calculated frontier molecular orbitals (HOMO/LUMO) to understand the chemical reactivity of novel oxazolidinone derivatives nih.gov. |

| Molecular Modeling (MM/PBSA, MM/GBSA) | Study of host-guest complexation | Calculated binding enthalpies and determined the geometry of complexes between oxazolidinones and cyclodextrins mdpi.com. |

Derivatization and Further Synthetic Transformations of 5 Isobutyl 4,5 Dimethyloxazolidin 2 One Derivatives

Modification of the Carbonyl and Nitrogen Functionalities

The primary and most crucial modification of 5-Isobutyl-4,5-dimethyloxazolidin-2-one and related chiral auxiliaries is the acylation of the nitrogen atom. This transformation converts the oxazolidinone into a chiral imide, which is the active form for most asymmetric reactions. The process typically involves deprotonation of the nitrogen with a strong, non-nucleophilic base, followed by quenching the resulting anion with an acyl chloride or a similar acylating agent. wikipedia.org

The general procedure for N-acylation is as follows:

The oxazolidinone is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) and cooled to a low temperature (typically -78 °C).

A strong base, most commonly n-butyllithium (n-BuLi), is added dropwise to deprotonate the nitrogen, forming a lithium amide.

The desired acyl chloride is then added to the solution, which reacts with the amide to form the N-acyl-oxazolidinone derivative.

This method is highly efficient and provides access to a wide range of N-acyl derivatives, which are the precursors for subsequent stereoselective carbon-carbon bond-forming reactions. The carbonyl group of the oxazolidinone ring itself is relatively stable and less electrophilic compared to the newly introduced exocyclic carbonyl of the acyl group, which is the site of enolization and reaction. nih.gov

| Acyl Chloride | Resulting N-Acyl Group | Application |

|---|---|---|

| Propanoyl chloride | Propanoyl | Substrate for asymmetric aldol (B89426) reactions and alkylations. |

| Butanoyl chloride | Butanoyl | Used in the synthesis of chiral α-alkylated carboxylic acid derivatives. |

| Phenylacetyl chloride | Phenylacetyl | Precursor for the synthesis of chiral α-amino or α-hydroxy acids. |

| Crotonyl chloride | Crotonyl (trans-But-2-enoyl) | Substrate for asymmetric conjugate addition reactions. |

Regioselective Ring-Opening Reactions for the Synthesis of β-Amino Acids and Related Architectures

The synthesis of β-amino acids using chiral oxazolidinone auxiliaries does not typically proceed through a direct regioselective ring-opening of the core oxazolidinone heterocycle. Instead, these auxiliaries are employed to control the stereochemistry during the formation of the β-amino acid backbone attached to the nitrogen atom. researchgate.net

The established strategy involves a stereoselective Mannich-type reaction, where the enolate of an N-acetylated oxazolidinone derivative reacts with an imine. researchgate.net This process creates the characteristic β-amino carbonyl structure as the N-acyl chain. The chiral auxiliary, in this case a derivative of this compound, dictates the facial selectivity of the enolate, leading to the formation of a single diastereomer of the product. Subsequent cleavage of the auxiliary (as described in section 5.3) releases the desired enantiomerically pure β-amino acid or its derivative. Therefore, the oxazolidinone acts as a removable chiral director rather than a direct precursor to the amino acid backbone via ring-opening. researchgate.net

Cleavage and Conversion of Oxazolidinone-Derived Adducts to Diverse Functional Groups (e.g., Esters, Acids, Alcohols)

A critical step in the synthetic sequence is the removal of the chiral auxiliary from the N-acyl adduct after it has served its purpose of directing a stereoselective reaction. A significant advantage of oxazolidinone auxiliaries is the variety of mild conditions under which they can be cleaved to yield different functional groups, often without disturbing the newly created stereocenter(s). acs.org The choice of cleavage reagent dictates the final product.

To Carboxylic Acids: The most common method for converting the N-acyl adduct into a carboxylic acid is through mild basic hydrolysis using a combination of lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂). acs.org This method is highly reliable and generally provides the desired acid in high yield.

To Esters: Transesterification can be achieved using various alkoxides. For example, treatment with sodium methoxide in methanol yields the corresponding methyl ester. Similarly, using lithium benzyloxide provides the benzyl ester, which is useful as it can be later removed by hydrogenolysis.

To Alcohols: The N-acyl group can be reduced to a primary alcohol. Reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this transformation. tcichemicals.com The choice of hydride reagent depends on the other functional groups present in the molecule.

To Aldehydes: A more delicate reduction using diisobutylaluminium hydride (DIBAL-H) at low temperatures can directly convert the N-acyl adduct to the corresponding aldehyde, preventing over-reduction to the alcohol. rsc.orgresearchgate.net

These cleavage protocols underscore the versatility of the this compound scaffold as a powerful chiral auxiliary in modern asymmetric synthesis. researchgate.net

| Desired Functional Group | Reagent(s) | Typical Conditions | Reference |

|---|---|---|---|

| Carboxylic Acid | LiOH / H₂O₂ | THF / H₂O, 0 °C | acs.org |

| Methyl Ester | NaOMe / MeOH | MeOH, 0 °C to RT | researchgate.net |

| Benzyl Ester | LiOBn | THF, 0 °C | researchgate.net |

| Primary Alcohol | LiBH₄ | Et₂O / H₂O, 0 °C | tcichemicals.com |

| Aldehyde | DIBAL-H | THF or CH₂Cl₂, -78 °C | rsc.orgresearchgate.net |

Advanced Analytical and Spectroscopic Research Methodologies for 5 Isobutyl 4,5 Dimethyloxazolidin 2 One

Determination of Absolute Configuration

The determination of the absolute spatial arrangement of atoms in a chiral molecule like 5-Isobutyl-4,5-dimethyloxazolidin-2-one is critical. purechemistry.org Various methodologies can be employed to unambiguously assign the configuration at its stereocenters.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers, which can also be adapted for absolute configuration assignment. mdpi.com The method involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. By comparing the retention time of an unknown sample to that of a known, authenticated standard of a specific configuration, the absolute configuration of the sample can be determined. While direct determination is reliant on a reference standard, preparative chiral HPLC can be used to isolate pure enantiomers for further analysis by other methods. mdpi.commdpi.com

NMR Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for determining absolute configuration, typically by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent (CDA). researchgate.netstackexchange.com

Mosher's Method: Although typically used for alcohols and amines, the principles of using a CDA like α-methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid) can be conceptually applied. researchgate.net By creating diastereomeric esters or amides, the different spatial environments of the two resulting molecules lead to distinguishable chemical shifts in their ¹H or ¹⁹F NMR spectra. Analyzing these chemical shift differences (Δδ) allows for the assignment of the absolute configuration. mdpi.com

Use of Chiral Solvating Agents (CSAs): Another NMR-based approach involves using chiral solvating agents. These agents form transient, weak diastereomeric complexes with the enantiomers of the analyte. This interaction can induce small but measurable chemical shift differences between the enantiomers in the NMR spectrum, allowing for enantiodiscrimination and, with a known reference, configurational assignment. mdpi.com

Nuclear Overhauser Effect (NOE) Studies: For diastereomeric derivatives, NOE experiments can reveal through-space proximities between protons. researchgate.net By establishing the preferred conformation of the diastereomer in solution, the spatial relationships between the chiral auxiliary part and the substrate part can be determined, which in turn allows for the deduction of the absolute configuration of the original stereocenter. researchgate.net

The most definitive, non-empirical method for determining absolute configuration is single-crystal X-ray crystallography. purechemistry.orgmdpi.comtcichemicals.com This technique provides a three-dimensional map of electron density, allowing for the direct visualization of the spatial arrangement of every atom in the molecule, provided that a suitable single crystal can be grown. purechemistry.orgnih.gov

| Method | Principle | Application to this compound |

| Chiral HPLC | Differential interaction with a chiral stationary phase leads to separation of enantiomers. | Comparison of retention times with a known enantiomeric standard. |

| NMR with Chiral Derivatizing Agents | Conversion of enantiomers into diastereomers with distinct NMR spectra. | Derivatization of the oxazolidinone (e.g., after hydrolysis) to create diastereomers for ¹H NMR analysis. |

| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the precise 3D atomic arrangement. purechemistry.org | Provides unambiguous assignment of the absolute configuration if a suitable crystal can be obtained. mdpi.com |

| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light. | Comparison of the experimental VCD spectrum with spectra calculated via density functional theory (DFT) for a chosen configuration. stackexchange.comnih.gov |

In-depth Spectroscopic Characterization for Structural Elucidation and Purity Assessment

A combination of spectroscopic methods is essential for confirming the chemical structure of this compound and assessing its purity.

Advanced NMR Spectroscopy: One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide comprehensive information about the molecule's carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the isobutyl group (a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons), two singlets for the non-equivalent methyl groups at the C5 position, and a signal for the proton at the C4 position. The N-H proton would appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would show distinct resonances for the carbonyl carbon (C=O) of the oxazolidinone ring (typically in the 155-160 ppm range), carbons of the isobutyl group, the two methyl carbons at C5, the methyl carbon at C4, and the C4 and C5 ring carbons. The specific chemical shifts are sensitive to the substitution pattern. mdpi.com

Expected ¹³C NMR Chemical Shifts

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| C=O (C2) | ~158-160 |

| C4 | ~55-65 |

| C5 | ~80-90 |

| Isobutyl CH₂ | ~45-50 |

| Isobutyl CH | ~24-28 |

| Isobutyl CH₃ (x2) | ~21-25 |

| C4-CH₃ | ~15-20 |

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For this compound (C₁₀H₁₉NO₂), the expected exact mass is 185.1416 g/mol . Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would likely produce a protonated molecular ion [M+H]⁺ at m/z 186. Fragmentation may involve the loss of the isobutyl group or cleavage of the oxazolidinone ring.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The most characteristic absorption for this compound would be the strong carbonyl (C=O) stretching vibration of the cyclic carbamate (B1207046) (oxazolidinone ring), typically observed in the range of 1750-1780 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the alkyl groups (around 2870-2960 cm⁻¹) and N-H stretching (around 3200-3400 cm⁻¹).

Characteristic IR Absorption Frequencies

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | ~3200-3400 |

| C-H (sp³) | Stretch | ~2870-2960 |

| C=O | Stretch | ~1750-1780 |

| C-N | Stretch | ~1100-1300 |

By employing these advanced analytical and spectroscopic methodologies, a complete profile of this compound can be established, confirming its identity, purity, and absolute stereochemistry.

Q & A

Q. What are the optimal synthetic routes for 5-Isobutyl-4,5-dimethyloxazolidin-2-one, and how are reaction yields maximized?

The synthesis of oxazolidinone derivatives typically involves cyclization reactions between isocyanates and epoxides or condensation of amino alcohols with carbonyl compounds. For this compound, a methodological approach includes:

- Stepwise alkylation : Reacting a pre-functionalized amine with a carbonyl source (e.g., phosgene or carbonyldiimidazole) under anhydrous conditions .

- Catalytic optimization : Using Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.

- Purification : Recrystallization in ethanol or chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >85% purity . Yield maximization requires rigorous control of stoichiometry, temperature (reflux conditions), and inert atmospheres to prevent side reactions.

Q. How is spectroscopic characterization (NMR, IR, MS) performed to confirm the structure of this compound?

- ¹H/¹³C NMR : Key signals include the oxazolidinone carbonyl (δ ~165-170 ppm in ¹³C) and isobutyl/methyl protons (δ 0.8-1.5 ppm in ¹H). Diastereotopic protons may split into multiplet patterns .

- IR : A strong carbonyl stretch at ~1750 cm⁻¹ and C-O-C absorption near 1250 cm⁻¹ .

- Mass spectrometry : Molecular ion peaks (M⁺) align with the molecular formula (C₉H₁₇NO₂), with fragmentation patterns reflecting the loss of isobutyl or methyl groups .

Q. What factors influence the stability of this compound under varying storage conditions?

Stability is assessed via:

- Thermogravimetric analysis (TGA) : Decomposition temperatures above 200°C indicate thermal robustness .

- Hydrolytic stability : Resistance to aqueous hydrolysis at pH 4–8, but degradation in strongly acidic/basic conditions due to ring-opening reactions .

- Storage recommendations : Anhydrous environments at 4°C in amber vials to prevent photolytic cleavage .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, reaction path searching) guide the design of novel derivatives or optimize synthetic pathways?

Quantum chemical calculations (e.g., Gaussian, ORCA) predict transition states and intermediates for oxazolidinone formation. For example:

- Reaction mechanism mapping : Identifying rate-limiting steps (e.g., nucleophilic attack on carbonyl groups) to adjust catalysts or solvents .

- Solvent effects : COSMO-RS simulations to select solvents that stabilize intermediates (e.g., dichloromethane vs. THF) .

- Chirality control : Molecular docking studies to predict enantioselectivity in asymmetric syntheses .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

Discrepancies often arise from assay variability or impurity profiles. Methodological solutions include:

- Bioactivity reassessment : Re-testing the compound under standardized conditions (e.g., CLSI guidelines for antimicrobial assays) .

- Impurity profiling : HPLC-MS to quantify byproducts (e.g., hydrolyzed derivatives) that may interfere with bioassays .

- Structure-activity relationship (SAR) studies : Systematic substitution of the isobutyl/methyl groups to isolate pharmacophoric motifs .

Q. How can factorial design optimize reaction parameters (e.g., temperature, catalyst loading) for scaled-up synthesis?

A 2³ factorial design evaluates interactions between temperature (80–120°C), catalyst concentration (5–15 mol%), and reaction time (6–12 hours):

- Response variables : Yield, purity, and enantiomeric excess (for chiral centers).

- Data analysis : ANOVA identifies significant factors (e.g., temperature has the largest effect on yield).

- Validation : Confirmatory runs at predicted optimal conditions (e.g., 100°C, 10 mol% catalyst, 9 hours) .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.